molecular formula C22H27N5O B5403740 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile

カタログ番号 B5403740
分子量: 377.5 g/mol
InChIキー: WJIHBSRTWYLCRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile, also known as MP-10, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been studied for its effects on the central nervous system.

作用機序

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile acts as a partial agonist at nicotinic acetylcholine receptors, which are involved in several physiological processes, including learning and memory, attention, and motor function. By binding to these receptors, this compound can enhance the release of neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive and motor function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased dopamine release in the striatum, increased acetylcholine release in the hippocampus, and increased expression of brain-derived neurotrophic factor (BDNF) in the cortex. These effects may contribute to the compound's potential therapeutic benefits in Alzheimer's disease, Parkinson's disease, and nicotine addiction.

実験室実験の利点と制限

One advantage of using 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for more targeted studies of these receptors. However, one limitation is that the compound can be difficult to synthesize and may require specialized equipment and expertise.

将来の方向性

There are several potential future directions for research on 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile, including:
1. Further studies of the compound's effects on cognitive function and memory in animal models and humans.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the compound's potential as a treatment for other neurological disorders, such as schizophrenia and depression.
4. Exploration of the compound's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
5. Investigation of the compound's potential as a tool for understanding the role of nicotinic acetylcholine receptors in the brain.
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic applications in several neurological disorders. Further research is needed to fully understand the compound's mechanism of action and potential benefits, but the current evidence suggests that this compound may have a role to play in improving cognitive and motor function in these disorders.

合成法

The synthesis of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile involves several steps, including the reaction of 2-bromo-5-chloropyridine with 2-methoxyphenylboronic acid to form 2-(2-methoxyphenyl)-5-chloropyridine. This compound is then reacted with piperazine and 1-benzyl-4-piperidone to form the final product, this compound.

科学的研究の応用

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile has been studied for its potential therapeutic applications in several areas, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the formation of beta-amyloid plaques in animal models. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons. In nicotine addiction, this compound has been studied for its potential as a smoking cessation aid.

特性

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-28-21-9-3-2-8-20(21)26-14-12-25(13-15-26)19-7-5-11-27(17-19)22-18(16-23)6-4-10-24-22/h2-4,6,8-10,19H,5,7,11-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIHBSRTWYLCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。